molecular formula C7H3BrN2O3 B13929333 4-Bromo-6-nitrobenzo[d]oxazole

4-Bromo-6-nitrobenzo[d]oxazole

Cat. No.: B13929333
M. Wt: 243.01 g/mol
InChI Key: VIJCSXIMCGLNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-nitroBenzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-nitroBenzoxazole typically involves the nitration and bromination of benzoxazole derivatives. One common method is the electrophilic nitration of benzoxazole, followed by bromination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while bromination is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production of 4-bromo-6-nitroBenzoxazole may involve large-scale nitration and bromination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-nitroBenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-6-nitroBenzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-6-nitroBenzoxazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom can enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 4-Bromo-6-nitroBenzimidazole
  • 4-Bromo-6-nitroBenzothiazole
  • 4-Bromo-6-nitroBenzoxadiazole

Comparison: 4-Bromo-6-nitroBenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H3BrN2O3

Molecular Weight

243.01 g/mol

IUPAC Name

4-bromo-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrN2O3/c8-5-1-4(10(11)12)2-6-7(5)9-3-13-6/h1-3H

InChI Key

VIJCSXIMCGLNNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC=N2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.